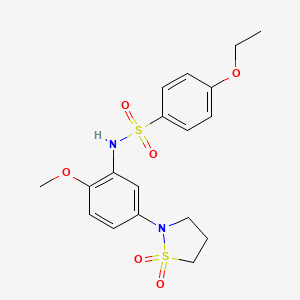![molecular formula C14H19N3O5S2 B2995880 N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-92-0](/img/structure/B2995880.png)
N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule. The thiophen-2-ylsulfonyl group is a sulfur-containing aromatic ring, and the oxazinan ring is a six-membered ring containing nitrogen and oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might make this compound more polar, affecting its solubility in different solvents. The strained cyclopropyl group could affect the compound’s stability .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
Research by Kubicki, Bassyouni, and Codding (2000) on anticonvulsant enaminones revealed the significance of hydrogen bonding in the crystal structures of these compounds. The study focused on molecules with cyclohexene rings adopting sofa conformations and explored the interactions between molecular structures, emphasizing the role of hydrogen bonds in forming infinite chains of molecules. Such findings are crucial for understanding the molecular interactions and stability of compounds with similar structures to "N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide" (Kubicki, Bassyouni, & Codding, 2000).
Electrophilic Aminations with Oxaziridines
The work of Andreae and Schmitz (1991) on electrophilic aminations with oxaziridines showcased a method to transfer the NH group to various nucleophiles, allowing for the synthesis of a wide range of nitrogen-containing compounds. This research underlines the versatility of oxaziridines in chemical synthesis, which could inform the development of synthetic strategies for compounds with functionalities similar to "this compound" (Andreae & Schmitz, 1991).
Synthesis of Functionalized Oxazoles
Zheng et al. (2012) described the synthesis of functionalized oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization. This method highlights the potential for creating structurally complex and functionalized molecules, providing a foundation for the synthesis of novel compounds with the oxazinane moiety present in "this compound" (Zheng et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c18-13(14(19)16-10-4-5-10)15-9-11-17(6-2-7-22-11)24(20,21)12-3-1-8-23-12/h1,3,8,10-11H,2,4-7,9H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCHHGLVGJARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)


![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)

![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2995816.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)

![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)